5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid
Beschreibung
5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid is a heterocyclic boronic acid derivative featuring a bicyclic pyrindine core. The compound is characterized by a 5-oxo group, a partially saturated 6,7-dihydro structure, and a boronic acid substituent at position 2. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. This compound’s structural uniqueness lies in its fused bicyclic system, which may confer enhanced stability or specific electronic properties compared to simpler aromatic boronic acids.
Eigenschaften
IUPAC Name |
(5-oxo-6,7-dihydrocyclopenta[b]pyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-2-1-7-6(8)3-5(4-10-7)9(12)13/h3-4,12-13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJZRJRMOWWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCC2=O)N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl or vinyl halides with boronic acids . The reaction conditions are generally mild and can be performed in the presence of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, including the choice of solvent, temperature, and catalyst concentration, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Palladium catalysts are often used in substitution reactions involving boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original molecule .
Wissenschaftliche Forschungsanwendungen
5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boronic acids.
Industry: It is used in the production of various chemical products, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparison of Pyrindine Derivatives
- Boronic Acid vs. Halogen/CF₃ Groups : The boronic acid substituent enhances reactivity in metal-catalyzed cross-couplings, unlike chloro or trifluoromethyl groups, which are typically inert in such reactions. This makes the boronic acid derivative more valuable in constructing complex molecules .
- Electronic Effects : The electron-withdrawing trifluoromethyl group (4-CF₃) may stabilize the pyrindine ring but reduce nucleophilicity at adjacent positions. In contrast, the boronic acid group introduces mild Lewis acidity, enabling coordination with biomolecules or catalysts .
Comparison with 5-Oxo-Fatty Acid Derivatives
Table 2: 5-Oxo-Fatty Acid Derivatives
- Functional Divergence: The pyrindine boronic acid is a synthetic building block, whereas 5-oxo-fatty acids are endogenous lipid mediators involved in inflammatory pathways. The 5-oxo group in fatty acids is critical for receptor binding (e.g., OXER1), whereas in the pyrindine derivative, it likely influences ring tautomerism or stability .
Biologische Aktivität
5-Oxo-6,7-dihydro-5H-pyrindine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article reviews the compound's biological activity, focusing on its potential applications in drug discovery, particularly as a kinase inhibitor.
Chemical Structure and Properties
The compound is characterized by its pyridine ring fused to a dihydro-pyridine moiety, which contributes to its reactivity and ability to form stable complexes with biological targets. The IUPAC name of the compound is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydrocyclopenta[b]pyridin-5-one. Its molecular formula is C14H18BNO3, indicating the presence of boron, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BNO3 |
| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydrocyclopenta[b]pyridin-5-one |
| Molecular Weight | 255.11 g/mol |
| Solubility | Soluble in organic solvents |
The mechanism of action of 5-Oxo-6,7-dihydro-5H-pyrindine-3-boronic acid primarily involves its ability to inhibit specific kinases that play vital roles in cancer progression. The boronic ester group allows the compound to interact with hydroxyl and amino groups in proteins, facilitating enzyme inhibition. This interaction can disrupt cellular signaling pathways associated with tumor growth and proliferation.
Kinase Inhibition
Research indicates that 5-Oxo-6,7-dihydro-5H-pyrindine-3-boronic acid exhibits significant inhibitory activity against various kinases. For instance:
- Inhibition of Protein Kinase B (AKT) : Studies have shown that this compound can effectively inhibit AKT activity, which is crucial for cell survival and metabolism.
- Inhibition of Mitogen-Activated Protein Kinases (MAPKs) : The compound has demonstrated potential in inhibiting MAPK pathways involved in cellular responses to growth signals.
Anticancer Properties
The anticancer potential of 5-Oxo-6,7-dihydro-5H-pyrindine-3-boronic acid has been explored in several studies:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
- Cellular Assays : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications to the boronic acid moiety can significantly influence the biological activity of the compound. For example:
- Substituent Variations : The introduction of different substituents on the pyridine ring has been shown to enhance kinase inhibition potency.
- Esterification Effects : The esterification process affects solubility and bioavailability, impacting overall efficacy in biological systems.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-Oxo-6,7-dihydro-5H-pyrindine-3-boronic acid, it is essential to compare it with other boronic acid derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Phenylboronic Acid | Moderate kinase inhibitor | Simpler structure; less versatile |
| Methylboronic Acid | Low activity | Basic structure; limited applications |
| 5-Oxo-6,7-dihydro-5H-pyrindine | High potency as a kinase inhibitor | Unique fused ring structure enhancing interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
